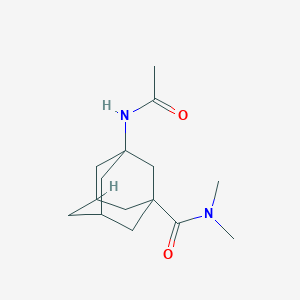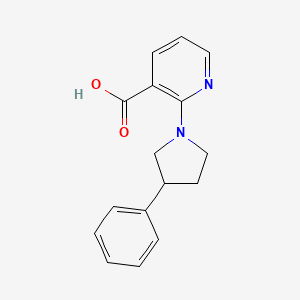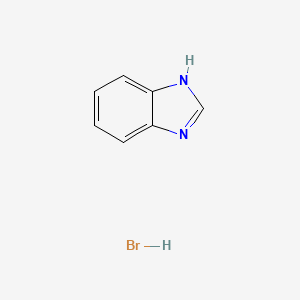
Benzimidazole hydrobromide
Descripción general
Descripción
Benzimidazole hydrobromide is a heterocyclic organic compound that features a fusion of benzene and imidazole rings. This compound is known for its significant pharmacological and chemical properties, making it a valuable substance in various scientific fields. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Aplicaciones Científicas De Investigación
Benzimidazole hydrobromide has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzimidazole hydrobromide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted benzimidazoles .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot condensation reaction. This method involves the reaction of o-phenylenediamine with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This process is favored for its efficiency, short reaction time, and high yield .
Análisis De Reacciones Químicas
Types of Reactions: Benzimidazole hydrobromide undergoes various chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form benzimidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert benzimidazole derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Substituted benzimidazoles with various functional groups.
Mecanismo De Acción
The mechanism of action of benzimidazole hydrobromide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making this compound effective in treating diseases like cancer .
Comparación Con Compuestos Similares
Imidazole: Shares the imidazole ring structure but lacks the fused benzene ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have an additional pyrimidine ring fused to the benzimidazole core.
Uniqueness: Benzimidazole hydrobromide is unique due to its fused benzene and imidazole rings, which confer distinct chemical and biological properties. This structure allows for a wide range of substitutions, enhancing its versatility in various applications .
Propiedades
IUPAC Name |
1H-benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.BrH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPYEHYJJVRSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


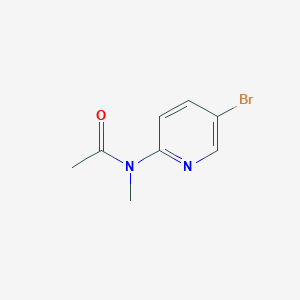
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
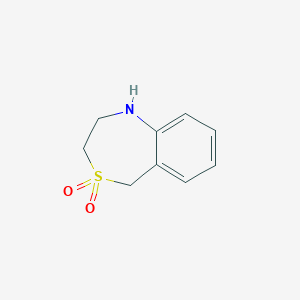
![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
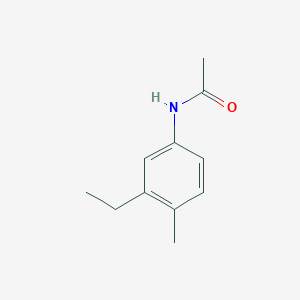
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
